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This guide provides a detailed comparison of the substrate specificities of two closely related

members of the A Disintegrin and Metalloproteinase (ADAM) family, ADAM12 and ADAM10.

Understanding the distinct and overlapping substrate repertoires of these sheddases is crucial

for elucidating their roles in physiological and pathological processes and for the development

of targeted therapeutics.

Executive Summary
ADAM10 and ADAM12 are both type I transmembrane metalloproteases that play critical roles

in ectodomain shedding, a process that releases the extracellular domains of membrane-

anchored proteins. While both enzymes contribute to cell signaling, development, and disease,

they exhibit distinct substrate preferences. ADAM10 is a major sheddase with a broad

substrate repertoire of over 100 proteins, including the well-characterized Notch receptor and

several epidermal growth factor receptor (EGFR) ligands.[1] In contrast, ADAM12 has a more

restricted but significant set of substrates, notably including heparin-binding EGF-like growth

factor (HB-EGF) and various extracellular matrix (ECM) components.[2][3] Their differential

substrate cleavage contributes to their distinct roles in signaling pathways, with ADAM10 being

central to Notch signaling and ADAM12 heavily implicated in pathways promoting

tumorigenesis, such as the EGFR/ERK and STAT3 signaling cascades.[4][5][6]
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The substrate specificities of ADAM12 and ADAM10 have been investigated through various

methods, including proteomics analysis of knockout cells, in vitro cleavage assays with

recombinant proteins, and the use of fluorogenic peptide substrates.

Known Substrates
The following table summarizes some of the key and well-validated substrates for ADAM12 and

ADAM10.

Substrate Category
ADAM12
Substrates

ADAM10
Substrates

Common/Overlappi
ng Substrates

Growth

Factors/Ligands

Heparin-binding EGF-

like growth factor (HB-

EGF)[2][3]

Epidermal Growth

Factor (EGF),

Betacellulin[7]

Delta-like 1 (DLL1)[5],

EGFR/HER ligands[1]

Receptors -

Notch1[4][6], Low-

density lipoprotein

receptor (LDLR)[8]

-

Cell Adhesion

Molecules
-

N-cadherin, E-

cadherin, Neuroligin-

1, NrCAM[1][8]

-

Extracellular Matrix

Gelatin, Type IV

Collagen,

Fibronectin[9]

- -

Other

Insulin-like growth

factor-binding protein

3 & 5 (IGFBP-3, -5)[9]

Amyloid Precursor

Protein (APP)[8],

CX3CL1 (Fractalkine)

[8]

-

Quantitative Analysis of Sheddase Activity
Direct quantitative comparisons of the catalytic efficiency of ADAM12 and ADAM10 on a broad

range of substrates are limited. However, studies using specific fluorogenic peptides have

provided insights into their relative activities.
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Fluorogenic
Substrate

ADAM12
Specificity
Constant (kcat/KM)
(M⁻¹s⁻¹)

ADAM10
Specificity
Constant (kcat/KM)
(M⁻¹s⁻¹)

Reference

PEPDAB005 2.8 x 10⁵ 6.2 x 10³ [10]

PEPDAB064 - 7.3 x 10² [11]

Note: Higher kcat/KM values indicate greater catalytic efficiency.

Cleavage Site Preferences
Studies utilizing peptide libraries have revealed differences in the amino acid preferences at the

cleavage site for ADAM10. While similar comprehensive data for ADAM12 is less available,

some characteristics are known.

ADAM10: A prominent feature of ADAM10 is its ability to accommodate aromatic amino acids

(e.g., Phenylalanine, Tyrosine) at the P1' position (the amino acid immediately C-terminal to

the cleavage site).[12][13] It also shows a preference for Leucine at this position.[12]

ADAM12: The S1' active site pocket of ADAM12 has been described as promiscuous,

accepting a variety of residues including Alanine, Aspartic acid, Leucine, Methionine, Serine,

Tyrosine, and Valine.[2]

Key Signaling Pathways
The distinct substrate specificities of ADAM12 and ADAM10 lead to their involvement in

different key signaling pathways.

ADAM12 Signaling Pathways
ADAM12 is significantly implicated in cancer progression through its role in activating the

EGFR and STAT3 signaling pathways. By shedding HB-EGF, ADAM12 initiates a cascade that

promotes cell proliferation, migration, invasion, and epithelial-to-mesenchymal transition (EMT).

[3][5]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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